Spiro[isoindoline-1,4'-piperidin]-3-one
Overview
Description
Spiro[isoindoline-1,4’-piperidin]-3-one is a heterocyclic compound that features a spiro linkage between an isoindoline and a piperidinone moiety. This unique structure imparts significant biological and chemical properties, making it a subject of interest in various fields of research, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[isoindoline-1,4’-piperidin]-3-one typically involves the formation of the spiro linkage through cyclization reactions. One common method involves the reaction of isoindoline derivatives with piperidinone precursors under acidic or basic conditions. For example, the Fischer indole synthesis can be employed, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions to yield the desired spiro compound .
Industrial Production Methods
Industrial production of Spiro[isoindoline-1,4’-piperidin]-3-one may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of catalysts and green chemistry principles is also explored to minimize environmental impact and enhance sustainability .
Chemical Reactions Analysis
Types of Reactions
Spiro[isoindoline-1,4’-piperidin]-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the spiro compound into reduced forms with altered functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides, amines
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced forms, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Spiro[isoindoline-1,4’-piperidin]-3-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and spirocyclic compounds.
Biology: The compound exhibits biological activities, including antiviral, anticancer, and antimicrobial properties, making it a potential candidate for drug development.
Medicine: Research explores its use in developing therapeutic agents for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of Spiro[isoindoline-1,4’-piperidin]-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Spiroindole derivatives: These compounds share the spiro linkage and exhibit similar biological activities.
Piperidine derivatives: Compounds with a piperidine moiety also show comparable chemical and biological properties.
Uniqueness
Spiro[isoindoline-1,4’-piperidin]-3-one is unique due to its specific spiro linkage and the combination of isoindoline and piperidinone moieties. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development .
Properties
IUPAC Name |
spiro[2H-isoindole-3,4'-piperidine]-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c15-11-9-3-1-2-4-10(9)12(14-11)5-7-13-8-6-12/h1-4,13H,5-8H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKJBINGBZKSOFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C3=CC=CC=C3C(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50573971 | |
Record name | Spiro[isoindole-1,4'-piperidin]-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50573971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
788812-21-5 | |
Record name | Spiro[isoindole-1,4'-piperidin]-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50573971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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